5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Description
Historical Context and Development of 1,3,4-Thiadiazole Chemistry
The development of 1,3,4-thiadiazole chemistry traces its origins to the early twentieth century when researchers first recognized the potential of sulfur-nitrogen heterocyclic systems. In the earlier periods, these compounds were primarily utilized in pharmaceutical applications as antibacterial agents, particularly in conjunction with known sulphonamide structures. The systematic exploration of thiadiazole derivatives gained significant momentum during the mid-twentieth century as chemists discovered their remarkable versatility and biological activity profiles.
The evolution of 1,3,4-thiadiazole chemistry has been marked by several pivotal developments that established these compounds as fundamental building blocks in medicinal chemistry. The nucleus has emerged as one of the most important and well-known heterocyclic systems, serving as a common and integral feature of numerous natural products and medicinal agents. Throughout the subsequent decades, researchers identified that these compounds could serve diverse roles beyond their initial antimicrobial applications, including functions as antitumor agents, anti-inflammatory compounds, pesticides, dyes, lubricants, and analytical reagents.
The structural foundation of 1,3,4-thiadiazole derivatives has proven particularly valuable due to the strong aromaticity of the ring system, which confers great in vivo stability and generally exhibits a lack of significant toxicity concerns. This inherent stability has made these compounds attractive targets for pharmaceutical development, as they can maintain their structural integrity under physiological conditions while delivering therapeutic effects. The development of synthetic methodologies for accessing diverse 1,3,4-thiadiazole derivatives has paralleled the growing understanding of their biological significance, with modern synthetic approaches allowing for precise substitution patterns and functional group installations.
Position Within Heterocyclic Compound Classification
The classification of this compound within the broader heterocyclic compound framework reveals its position as a member of the five-membered aromatic heterocyclic family containing sulfur and nitrogen heteroatoms. Thiadiazoles can occur in four different regioisomeric forms, specifically 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, which enrich their structural diversity according to local polarization patterns. Among these isomers, the 1,3,4-thiadiazole and 1,2,4-thiadiazole variants represent the most extensively studied systems in contemporary research.
The 1,3,4-thiadiazole nucleus demonstrates unique structural characteristics that distinguish it from other heterocyclic systems. The compound belongs to the class of nitrogen-containing heterocyclic compounds and specifically falls under the subclass of thiadiazoles, characterized by the presence of both sulfur and nitrogen atoms within the five-membered ring structure. The molecular formula C₈H₅Cl₂N₃S·HCl indicates the presence of the dichlorophenyl substituent attached to the thiadiazole core, with the hydrochloride salt formation providing enhanced solubility characteristics.
The heterocyclic classification system places this compound within the broader category of azole compounds, which are recognized for their pharmacological significance. The presence of the 1,3,4-thiadiazole nucleus as a versatile pharmacophore enables the exhibition of diverse biological activities, making it an important scaffold in drug discovery initiatives. The specific substitution pattern with the 3,4-dichlorophenyl group introduces electronic and steric effects that can significantly influence the compound's biological activity and selectivity profiles.
| Classification Parameter | Description |
|---|---|
| Heterocyclic Family | Five-membered aromatic heterocycles |
| Heteroatom Composition | Sulfur and nitrogen atoms |
| Ring System | 1,3,4-Thiadiazole |
| Substituent Pattern | 3,4-Dichlorophenyl |
| Salt Form | Hydrochloride |
| Molecular Formula | C₈H₅Cl₂N₃S·HCl |
| Chemical Abstract Service Number | 1049735-72-9 |
Significance in Contemporary Chemical Research
The contemporary significance of this compound in chemical research stems from its position as a representative member of the pharmacologically important thiadiazole family. Recent developments in 1,3,4-thiadiazole compounds have demonstrated their promising potential as anticancer agents, with research focusing on structure-activity relationships and mechanism of action studies. The broad and potent activity profiles of thiadiazole derivatives have established them as pharmacologically significant scaffolds in modern drug discovery programs.
Current research initiatives have identified that compounds bearing thiadiazole rings exhibit diverse biological activities including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antiparasitic properties. The thiadiazole nucleus serves as a core structural component in various drug categories, demonstrating its versatility as a medicinal chemistry platform. The presence of heteroatoms within the ring system increases both membrane permeability and the ability to function as versatile hydrogen bond acceptors, contributing to enhanced biological activity.
The synthetic accessibility of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine and its derivatives has facilitated extensive structure-activity relationship studies. The compound can be synthesized from commercially available precursors such as 3,4-dichlorobenzoyl chloride and thiosemicarbazide through well-established cyclization reactions. This synthetic accessibility has enabled researchers to prepare focused libraries of related compounds for biological evaluation and optimization studies.
The mechanism of action studies have revealed that 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine primarily involves interaction with specific molecular targets through binding to active sites on enzymes and interference with critical cellular processes. These mechanistic insights have provided valuable guidance for the rational design of improved derivatives with enhanced potency and selectivity profiles. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for further pharmaceutical development and optimization efforts.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S.ClH/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVFGJODKMTZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,4-Dichlorophenylthiosemicarbazide
The synthesis begins with the condensation of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours). This produces 1-(3,4-dichlorophenyl)thiosemicarbazide as a white crystalline solid (yield: 82–89%). The reaction mechanism involves nucleophilic attack of hydrazine on the electrophilic carbon of the isothiocyanate group.
Oxidative Cyclization to Thiadiazole Core
The thiosemicarbazide intermediate undergoes oxidative cyclization using ferric ammonium sulfate (FAS) in dimethylformamide (DMF) at 100–110°C for 4 hours. This step forms the 1,3,4-thiadiazole ring through dehydrogenation and sulfur incorporation. Critical parameters include:
Hydrochloride Salt Formation
The free base is treated with concentrated HCl (37%) in ethanol at 0–5°C, yielding the hydrochloride salt with 95% purity. Recrystallization from ethanol/water (3:1) improves purity to >99%.
Palladium-Catalyzed Cross-Coupling Approach
Suzuki-Miyaura Coupling of Preformed Thiadiazole
A two-step method involves:
- Synthesizing 5-bromo-1,3,4-thiadiazol-2-amine via Hantzsch thiadiazole synthesis.
- Coupling with 3,4-dichlorophenylboronic acid using Pd(PPh₃)₄ catalyst (2 mol%) in toluene/water (4:1) at 80°C.
Reaction Data :
| Parameter | Value |
|---|---|
| Yield | 76% |
| Reaction Time | 12 hours |
| Ligand | K₂CO₃ (3 equiv) |
| Purification | Silica gel chromatography (hexane:EtOAc 7:3) |
This route avoids high-temperature cyclization but requires expensive palladium catalysts and rigorous oxygen-free conditions.
One-Pot Multistep Synthesis
Integrated Process Flow
A patented method combines cyclization and functionalization in a single reactor:
- Step 1 : 3,4-Dichlorobenzaldehyde (1.0 equiv) reacts with thiosemicarbazide (1.1 equiv) in ethanol (reflux, 3 hours).
- Step 2 : Add FAS (1.2 equiv) and HCl (1.5 equiv) directly to the mixture, maintaining reflux for 6 hours.
- Step 3 : Cool to 25°C, filter, and wash with cold ethanol.
Advantages :
- Total yield: 68%
- Reduced solvent consumption (50% less vs. sequential steps)
- Eliminates intermediate isolation steps.
Reaction Optimization and Challenges
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Cyclization Temp. | 100–110°C | <90°C: Incomplete cyclization; >120°C: Decomposition |
| HCl Concentration | 35–37% | Lower concentrations delay salt formation; higher concentrations induce hydrolysis |
| Solvent Polarity | ε > 30 (e.g., DMF) | Enhances cyclization kinetics by stabilizing transition state |
Common Impurities and Mitigation
- Desulfurized Byproduct (5–8%) : Forms at temperatures >115°C. Mitigated by strict temperature control and FAS stoichiometry.
- Dimerization Products : Occur in polar aprotic solvents. Add 2% v/v triethylamine as inhibitor.
- Unreacted Thiosemicarbazide : Removed via aqueous wash (pH 9.0–10.0).
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, Ar-H), 2.51 (s, 2H, NH·HCl).
IR (KBr) :
Purity Analysis (HPLC)
| Column | Mobile Phase | Retention Time | Purity % |
|---|---|---|---|
| C18 (5 μm) | MeCN:H₂O (60:40) + 0.1% TFA | 6.82 min | 99.3% |
Industrial-Scale Considerations
Waste Management
- Organic Waste : Incinerate at >1000°C with SCR system for NOx control.
- Aqueous Filtrates : Neutralize to pH 6.5–7.5 before biological treatment.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Pilot studies show 82% yield in 45 minutes using:
Continuous Flow Reactor Design
A microfluidic system achieves 94% conversion with:
- Residence time: 8.2 minutes
- Channel diameter: 500 μm
- Temperature gradient: 25°C → 110°C over 3 zones.
Chemical Reactions Analysis
Key Reaction Steps:
-
Formation of Thiosemicarbazide Intermediate
-
Oxidative Cyclization to Thiadiazole
-
Hydrochloride Salt Formation
Reactivity of the Thiadiazole Core
The 2-amino group and thiadiazole ring enable diverse reactions:
Nucleophilic Substitution at the 2-Amino Group
The amine reacts with electrophiles such as:
-
Chloroacetyl Chloride : Forms acetamide derivatives under anhydrous conditions (e.g., dry acetone, sodium acetate) .
-
Aryl Aldehydes : Condenses to form Schiff bases in acidic ethanol .
Cyclocondensation Reactions
Heating with heterocyclic amines (e.g., piperazines) in dry benzene yields fused heterocycles :
Spectral Characterization Data
Representative spectral data for analogous compounds:
Reaction Optimization Insights
Scientific Research Applications
Applications in Scientific Research
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride has been utilized across several domains:
Chemistry
- Building Block : It serves as a key intermediate in synthesizing more complex molecules.
- Catalysis : Employed as a catalyst in various chemical reactions due to its ability to facilitate transformations effectively.
Biology
- Antimicrobial Activity : Studies have indicated potential antimicrobial properties against various pathogens. The compound's structure allows for interaction with bacterial cell walls or enzymes critical for bacterial survival.
- Anticancer Research : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Medicine
- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for treating conditions such as cancer and infections. The compound's mechanism of action often involves enzyme inhibition or receptor interaction .
Material Science
- Development of New Materials : Its chemical properties make it suitable for developing new materials with specific functionalities, including polymers and coatings.
Table 1: Summary of Research Studies
Case Study Highlights
- Antimicrobial Efficacy :
- Anticancer Mechanisms :
-
Material Applications :
- Investigations into its use in polymer science revealed that incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiadiazol-2-ylamine derivatives vary primarily in substituents at position 5 and modifications to the amine group. Key structural analogs include:
Table 1. Structural Comparison of Thiadiazol-2-ylamine Derivatives
Key Observations :
- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) .
- Complexity : Bisthiadiazole derivatives (e.g., ) introduce additional steric and electronic complexity, which may affect binding specificity .
Physicochemical Properties
NMR Data for Analogs () :
- Hydrogen Shifts (δ, ppm) : Aromatic protons in 3,4-dichlorophenyl analogs appear at δ 7.4–8.2, while methyl or methoxy substituents show upfield shifts (δ 6.8–7.5) due to reduced electron withdrawal .
- Carbon Shifts (δ, ppm) : Thiadiazole carbons resonate at δ 160–175 (C-2 and C-5), with aryl carbons at δ 120–140 .
Target Compound : Specific NMR data is unavailable in the evidence, but trends suggest the 3,4-dichlorophenyl group would downshift adjacent protons and carbons compared to less electron-deficient substituents.
Comparison with Non-Thiadiazole Analogs
Sertraline Intermediates () :
- Structure : Feature a naphthalenamine core with 3,4-dichlorophenyl and methylamine groups.
- Activity : Serve as key intermediates in antidepressant synthesis, emphasizing the role of 3,4-dichlorophenyl in serotonin transporter binding .
- Divergence : The thiadiazole core’s planar rigidity contrasts with the flexible tetrahydronaphthalene system, leading to distinct target interactions.
Biological Activity
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a compound belonging to the thiadiazole class, recognized for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The incorporation of various substituents on the thiadiazole ring significantly influences their pharmacological profiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit enzyme activity and modulate receptor functions, leading to various therapeutic effects. The precise pathways involved depend on the biological context and the specific cellular targets engaged by the compound .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures displayed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. A review noted that several derivatives demonstrated cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values as low as 0.28 μg/mL for certain compounds . The mechanism often involves the disruption of tubulin polymerization and induction of apoptosis through caspase activation pathways .
Case Studies
- Anticancer Study : In a study examining novel thiadiazole derivatives, one compound exhibited an IC50 value of 3.29 μg/mL against HCT116 cells. This compound was found to inhibit tumor growth effectively while maintaining low toxicity levels in vitro .
- Antimicrobial Study : Another investigation revealed that a derivative similar to this compound achieved significant inhibition against Staphylococcus aureus, demonstrating potential for development as an antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies by target |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Structure | Antimicrobial | ~10 |
| 2-Amino-1,3,4-thiadiazole | Structure | Antimicrobial | ~5 |
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride?
- Methodological Answer :
- Reagent Ratios : Use a 1:1 molar ratio of 3,4-dichlorobenzoic acid to thiosemicarbazide to minimize side products. Excess POCl₃ (3 mol equivalents) is essential for cyclization .
- Reaction Conditions : Reflux at 90–100°C for 3–4 hours in POCl₃, followed by controlled pH adjustment (8–9 with NH₃ or NaOH) to precipitate the product .
- Purification : Recrystallize from ethanol or DMSO/water mixtures (2:1 v/v) to enhance yield and purity .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and amine/thiadiazole carbons (δ 150–165 ppm). FTIR identifies N–H stretches (~3300 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) for definitive stereochemical assignment .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .
Q. What analytical strategies ensure purity assessment for this compound in preclinical studies?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; monitor at 254 nm. Retention time consistency (±0.1 min) indicates purity .
- Melting Point Analysis : Compare observed melting range (e.g., 210–212°C) with literature values to detect impurities .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic Cl patterns (m/z 318.97 for C₈H₆Cl₂N₃S) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for synthesizing thiadiazole derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, including transition states for cyclization and POCl₃-mediated dehydration .
- Reaction Path Search : Apply nudged elastic band (NEB) methods to identify energy barriers and optimize intermediates .
- Experimental-DFT Synergy : Validate computational predictions with kinetic studies (e.g., varying POCl₃ concentration) to refine activation energies .
Q. How should researchers address contradictions between experimental solubility data and computational predictions?
- Methodological Answer :
- Statistical DOE : Design a 3-factor (pH, solvent polarity, temperature) factorial experiment to identify outliers. Use ANOVA to isolate variables affecting solubility discrepancies .
- Hansen Solubility Parameters : Compare calculated (DFT-derived) vs. experimental HSPs to refine force field parameters .
- Microscopy : Perform polarized light microscopy to detect polymorphic forms that may explain anomalous solubility .
Q. What strategies are effective for profiling biological activity while minimizing false positives?
- Methodological Answer :
- In Vitro Assays : Use dose-response curves (IC₅₀) in enzyme inhibition studies (e.g., acetylcholinesterase) with positive/negative controls. Confirm results via SPR (surface plasmon resonance) for binding affinity .
- Cytotoxicity Screening : Pair activity assays with MTT tests on HEK293 cells to exclude nonspecific toxicity .
- SAR Modeling : Apply QSAR (quantitative structure-activity relationship) to correlate substituent effects (e.g., Cl position) with activity trends .
Q. How can researchers troubleshoot low yields in scaled-up syntheses of this compound?
- Methodological Answer :
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust heating rates .
- Side-Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, reducing hydrolysis of POCl₃ .
- Purification Optimization : Test solvent gradients (e.g., ethanol/water vs. acetone/hexane) to improve crystallization efficiency .
Q. What advanced computational approaches enhance predictive modeling of this compound’s reactivity?
- Methodological Answer :
- Machine Learning (ML) : Train ML models on existing thiadiazole datasets to predict regioselectivity in electrophilic substitutions .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on protonation states using explicit solvent models .
- Non-Covalent Interaction (NCI) Analysis : Map π-stacking and halogen-bonding interactions to guide co-crystal design .
Q. How can heterogeneous reaction systems improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Catalytic Membranes : Employ TiO₂-functionalized membranes to enhance POCl₃ recycling and reduce waste .
- Microwave-Assisted Synthesis : Optimize power (300–500 W) and pulse intervals to reduce reaction time by 40% .
- Solvent-Free Mechanochemistry : Test ball-milling with K₂CO₃ as a base to eliminate solvent use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
